An In-depth Technical Guide to the Chemical Properties of 1H,5H,6H,10bH-pyrazolo[1,5-c]quinazoline-5-thione
An In-depth Technical Guide to the Chemical Properties of 1H,5H,6H,10bH-pyrazolo[1,5-c]quinazoline-5-thione
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The pyrazolo[1,5-c]quinazoline scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse biological activities, including its role as an antagonist for various receptors and as potential anti-tumor agents.[1][2] This technical guide provides a comprehensive overview of the chemical properties of a specific derivative, 1H,5H,6H,10bH-pyrazolo[1,5-c]quinazoline-5-thione. While experimental data for this exact thione derivative is limited in publicly accessible literature, this document synthesizes available information on the parent scaffold, closely related analogs, and the predictable reactivity of the heterocyclic thione functional group to offer a detailed projection of its chemical behavior. We will delve into its structural features, predicted spectroscopic characteristics, probable synthetic routes, and anticipated chemical reactivity, providing a foundational understanding for researchers exploring this and similar molecular architectures.
Core Molecular Structure and Physicochemical Properties
The fundamental structure of 1H,5H,6H,10bH-pyrazolo[1,5-c]quinazoline-5-thione is a tetracyclic system resulting from the fusion of a pyrazole ring to a quinazoline core. The "-thione" suffix indicates the presence of a carbon-sulfur double bond at the 5-position, replacing the more commonly studied carbonyl group of the corresponding quinazolinone.
Table 1: Physicochemical Properties of 1H,5H,6H,10bH-pyrazolo[1,5-c]quinazoline-5-thione
| Property | Value | Source |
| CAS Number | 59553-09-2 | [3] |
| Molecular Formula | C₁₀H₉N₃S | [3] |
| Molecular Weight | 203.26 g/mol | [3] |
| Topological Polar Surface Area (TPSA) | 27.63 Ų | [3] |
| Predicted LogP | 2.1296 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 0 | [3] |
The predicted LogP value suggests that the compound possesses moderate lipophilicity, a key parameter in drug design influencing membrane permeability and solubility. The presence of a hydrogen bond donor (the N-H group) and two acceptor sites (the pyrazole nitrogen and the thione sulfur) indicates its potential to participate in hydrogen bonding interactions, which are critical for molecular recognition in biological systems.
Predicted Spectroscopic Properties
¹H and ¹³C NMR Spectroscopy
The proton and carbon NMR spectra are expected to be complex due to the fused ring system and the presence of multiple aromatic and aliphatic protons and carbons.
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¹H NMR: The spectrum would likely show distinct signals for the aromatic protons on the quinazoline ring, typically in the range of 7.0-8.5 ppm. The protons on the pyrazole ring would also resonate in the aromatic region. The protons of the dihydro portion of the quinazoline ring would appear more upfield. Downfield shifts of NH group protons are a characteristic feature in the ¹H NMR spectra of angularly fused heterocyclic systems.[4]
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¹³C NMR: The carbon spectrum would display a characteristic signal for the thiocarbonyl carbon (C=S), which is expected to be significantly downfield, potentially in the range of 180-200 ppm. Aromatic carbons would resonate in the 110-150 ppm region, while the aliphatic carbons of the dihydro-pyrazolo ring would appear at higher field strengths.
Infrared (IR) Spectroscopy
The IR spectrum would be a valuable tool for identifying the thione functionality. A key absorption band for the C=S stretching vibration is expected in the region of 1025-1250 cm⁻¹. The N-H stretching vibration would likely appear as a broad band in the 3100-3500 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations from the aromatic rings would be present in the 1400-1600 cm⁻¹ range.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would be essential for confirming the molecular formula (C₁₀H₉N₃S). The fragmentation pattern in the mass spectrum would provide valuable structural information, with initial fragmentation likely involving the loss of small molecules such as HCN or H₂S.
Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible and efficient method for the synthesis of 1H,5H,6H,10bH-pyrazolo[1,5-c]quinazoline-5-thione would be the thionation of its corresponding 5-oxo analog, 1H,5H,6H,10bH-pyrazolo[1,5-c]quinazolin-5-one. This transformation is commonly achieved using thionating agents such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).[5] The synthesis of the precursor pyrazolo[1,5-c]quinazolinones has been reported through various methods, including metal-free [3+2] dipolar cycloaddition and regioselective ring expansion processes.[6]
Figure 1: Proposed synthetic route to the target thione compound.
Predicted Chemical Reactivity
The chemical reactivity of 1H,5H,6H,10bH-pyrazolo[1,5-c]quinazoline-5-thione is expected to be dictated by the interplay of its constituent functional groups: the pyrazole ring, the quinazoline system, and the thione moiety.
The thiocarbonyl group is a versatile functional handle for further chemical modifications.
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S-Alkylation: The sulfur atom of the thione is nucleophilic and can be readily alkylated with electrophiles like alkyl halides to form S-alkyl derivatives. This reaction is often a precursor to further transformations.
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Oxidative Desulfurization: The thione can be converted back to the corresponding carbonyl compound (the -5-one derivative) using various oxidizing agents. Anodic desulfurization has been reported as a green method for such transformations in other heterocyclic thiones.[2][7]
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Cycloaddition Reactions: The C=S double bond can participate in cycloaddition reactions, offering a pathway to more complex fused heterocyclic systems.
The pyrazolo[1,5-c]quinazoline core is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions.[8] The positions of substitution will be directed by the activating and deactivating effects of the fused rings and the thione group. C-H thio- and selenocyanation have been reported for the related pyrazolo[1,5-a]pyrimidine scaffold, suggesting that similar functionalizations could be possible for the pyrazolo[1,5-c]quinazoline system.[9]
Figure 2: Predicted reactivity of 1H,5H,6H,10bH-pyrazolo[1,5-c]quinazoline-5-thione.
Potential Applications in Drug Discovery
The broader class of pyrazolo[1,5-c]quinazolines has shown significant promise in drug discovery. Derivatives of this scaffold have been investigated as:
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Glycine/NMDA receptor antagonists: These compounds have potential applications in treating neurological disorders.[1]
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Antitumor agents: Certain pyrazolo[1,5-c]quinazolinone derivatives have demonstrated antiproliferative activity against various cancer cell lines.[2][6]
-
Adenosine receptor antagonists: These have potential therapeutic uses in a range of conditions.
The introduction of a thione group in place of the more common oxo group can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule. This can lead to modulated biological activity, improved pharmacokinetic profiles, or novel mechanisms of action. Therefore, 1H,5H,6H,10bH-pyrazolo[1,5-c]quinazoline-5-thione and its derivatives represent an interesting, yet underexplored, area for further investigation in medicinal chemistry.
Conclusion
1H,5H,6H,10bH-pyrazolo[1,5-c]quinazoline-5-thione is a heterocyclic compound with a rich chemical landscape ripe for exploration. While direct experimental data is sparse, this guide provides a robust, scientifically-grounded framework for understanding its fundamental chemical properties. By leveraging data from analogous structures and established principles of heterocyclic chemistry, we have outlined its likely spectroscopic signatures, a viable synthetic approach, and its potential reactivity. This information serves as a valuable starting point for researchers aiming to synthesize, characterize, and ultimately harness the potential of this and related compounds in the development of novel therapeutics. Further experimental validation of these predicted properties is a critical next step and is highly encouraged.
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